molecular formula C13H17NO2 B13904347 methyl (3R,4S)-4-phenylpiperidine-3-carboxylate

methyl (3R,4S)-4-phenylpiperidine-3-carboxylate

Cat. No.: B13904347
M. Wt: 219.28 g/mol
InChI Key: VYUIWLMJPDHWQQ-NEPJUHHUSA-N
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Description

Methyl (3R,4S)-4-phenylpiperidine-3-carboxylate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R,4S)-4-phenylpiperidine-3-carboxylate typically involves the use of chiral precursors and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of D-mannitol as a chiral precursor, which undergoes a series of reactions including benzylation, deketalization, and dimesylation to produce the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R,4S)-4-phenylpiperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl (3R,4S)-4-phenylpiperidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a tool for studying enzyme-substrate interactions and protein-ligand binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (3R,4S)-4-phenylpiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (3R,4S)-4-phenylpiperidine-3-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. Its applications in drug development and chemical synthesis highlight its importance in scientific research.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

methyl (3R,4S)-4-phenylpiperidine-3-carboxylate

InChI

InChI=1S/C13H17NO2/c1-16-13(15)12-9-14-8-7-11(12)10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3/t11-,12+/m1/s1

InChI Key

VYUIWLMJPDHWQQ-NEPJUHHUSA-N

Isomeric SMILES

COC(=O)[C@H]1CNCC[C@@H]1C2=CC=CC=C2

Canonical SMILES

COC(=O)C1CNCCC1C2=CC=CC=C2

Origin of Product

United States

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